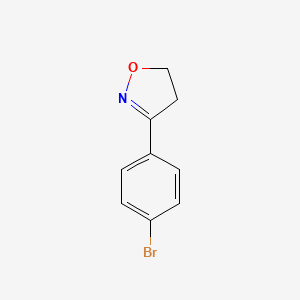

3-(4-Bromophenyl)-4,5-dihydro-1,2-oxazole

Descripción

Structure

3D Structure

Propiedades

IUPAC Name |

3-(4-bromophenyl)-4,5-dihydro-1,2-oxazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8BrNO/c10-8-3-1-7(2-4-8)9-5-6-12-11-9/h1-4H,5-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PJYQVQYRNVFRHE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CON=C1C2=CC=C(C=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 3 4 Bromophenyl 4,5 Dihydro 1,2 Oxazole and Analogues

Precursor Synthesis Strategies for 4-Bromophenyl-Substituted Intermediates

The creation of the 3-(4-bromophenyl)-4,5-dihydro-1,2-oxazole core relies on the efficient synthesis of crucial intermediate molecules that contain the necessary 4-bromophenyl moiety. These strategies are designed to produce either the carbon backbone that will be cyclized or the reactive species that will participate in the ring-forming cycloaddition.

Synthesis of Chalcone Precursors for 4,5-Dihydro-1,2-Oxazole Formation

Chalcones, or 1,3-diaryl-2-propen-1-ones, are key intermediates in the synthesis of various heterocyclic compounds, including isoxazolines. researchgate.netresearchgate.net They contain an α,β-unsaturated carbonyl system that is reactive towards cyclization reactions. The most common method for synthesizing chalcones is the Claisen-Schmidt condensation, which involves the base- or acid-catalyzed reaction between an acetophenone and a benzaldehyde derivative. researchgate.netderpharmachemica.com

To form a precursor for this compound, one of the aromatic rings of the chalcone must bear a bromine atom at the 4-position. This can be achieved in two primary ways:

Condensation of Acetophenone with 4-Bromobenzaldehyde: An acetophenone reacts with 4-bromobenzaldehyde in the presence of a base like sodium hydroxide (NaOH) or potassium hydroxide (KOH) in an alcoholic solvent. derpharmachemica.com

Condensation of 4-Bromoacetophenone with Benzaldehyde: Alternatively, 4-bromoacetophenone can be condensed with benzaldehyde under similar basic conditions.

The resulting chalcone can then be converted to the target 4,5-dihydro-1,2-oxazole. One major pathway for this conversion is the reaction of the chalcone with hydroxylamine hydrochloride (NH₂OH·HCl). nih.govijert.org In this reaction, the hydroxylamine adds to the α,β-unsaturated system, followed by cyclization and dehydration to yield the isoxazoline (B3343090) ring. researchgate.netijert.org

| Reactant 1 | Reactant 2 | Catalyst/Conditions | Product |

| Acetophenone | 4-Bromobenzaldehyde | NaOH, Ethanol, Stirring at RT | 1-Phenyl-3-(4-bromophenyl)prop-2-en-1-one |

| 4-Bromoacetophenone | Benzaldehyde | KOH, Ethanol, Stirring at RT | 1-(4-Bromophenyl)-3-phenylprop-2-en-1-one |

| Chalcone Derivative | Hydroxylamine HCl | KOH or Sodium Acetate, Ethanol, Reflux | 3,5-Disubstituted-4,5-dihydro-1,2-oxazole |

Preparation of Nitrile Oxide Precursors

Nitrile oxides are highly reactive 1,3-dipoles that are central to the formation of isoxazolines via 1,3-dipolar cycloaddition. researchgate.net Due to their instability, they are typically generated in situ from more stable precursors. For the synthesis of this compound, 4-bromobenzonitrile oxide is the required 1,3-dipole. The two primary methods for its generation are the oxidation of the corresponding aldoxime and the dehydration of a primary nitroalkane.

The oxidation of aldoximes is a widely used and effective method for generating nitrile oxides. The precursor, 4-bromobenzaldoxime, is first synthesized from 4-bromobenzaldehyde and hydroxylamine. prepchem.com This aldoxime is then oxidized to produce 4-bromobenzonitrile oxide. researchgate.net

Common oxidizing agents for this transformation include:

Sodium hypochlorite (NaOCl): Aqueous bleach can be used in a biphasic system to oxidize the aldoxime.

N-Bromosuccinimide (NBS): NBS in the presence of a base like triethylamine is another effective reagent.

Chloramine-T: This reagent can also facilitate the oxidation of aldoximes to nitrile oxides. researchgate.net

The general process involves the formation of an intermediate hydroximoyl halide (e.g., a hydroximoyl chloride or bromide), which then undergoes base-promoted dehydrohalogenation to yield the nitrile oxide. chemtube3d.com

An alternative route to nitrile oxides is the dehydration of primary nitroalkanes. This method, often associated with the Mukaiyama reaction, uses a dehydrating agent to eliminate a molecule of water from the nitroalkane. chemtube3d.com The required precursor for 4-bromobenzonitrile oxide would be (4-bromophenyl)nitromethane.

Common dehydrating agents include:

Phenyl isocyanate (PhNCO): In the presence of a catalytic amount of base (like triethylamine), phenyl isocyanate reacts with the nitroalkane to facilitate the elimination of water and form the nitrile oxide. chemtube3d.com

Di-tert-butyl dicarbonate ((BOC)₂O): This reagent, when used with a catalyst such as 4-dimethylaminopyridine (DMAP), can also be used for the in situ generation of nitrile oxides from nitroalkanes. researchgate.net

| Precursor | Method | Reagents | Intermediate/Product |

| 4-Bromobenzaldoxime | Oxidation | NaOCl or NBS/Et₃N | 4-Bromobenzonitrile oxide |

| (4-Bromophenyl)nitromethane | Dehydration | Phenyl isocyanate, Et₃N | 4-Bromobenzonitrile oxide |

Ring Closure Reactions for 4,5-Dihydro-1,2-Oxazole Formation

The final and crucial step in the synthesis is the construction of the heterocyclic ring. The 1,3-dipolar cycloaddition reaction stands out as one of the most powerful and versatile methods for this purpose.

1,3-Dipolar Cycloaddition Reactions

The 1,3-dipolar cycloaddition, sometimes referred to as the Huisgen cycloaddition, is a concerted pericyclic reaction between a 1,3-dipole (the nitrile oxide) and a dipolarophile (typically an alkene or alkyne) to form a five-membered ring. wikipedia.orgchesci.com To synthesize this compound, 4-bromobenzonitrile oxide is reacted with an alkene.

The reaction proceeds as follows:

Generation of the 1,3-Dipole: The 4-bromobenzonitrile oxide is generated in situ from one of the precursors described in section 2.1.2.

Cycloaddition: The generated nitrile oxide immediately reacts with a dipolarophile present in the reaction mixture. For the parent compound, the dipolarophile is ethylene. For substituted analogues, a substituted alkene is used.

The reaction is highly regioselective. The cycloaddition of an aryl nitrile oxide, such as 4-bromobenzonitrile oxide, with a monosubstituted alkene generally yields the 5-substituted-4,5-dihydro-1,2-oxazole as the major product. The reaction is a stereospecific syn-addition with respect to the alkene. wikipedia.org The versatility of this reaction allows for the synthesis of a wide array of analogues by simply changing the alkene component. researchgate.netarkat-usa.org

| 1,3-Dipole | Dipolarophile (Alkene) | Product |

| 4-Bromobenzonitrile oxide | Ethylene | This compound |

| 4-Bromobenzonitrile oxide | Propylene | 3-(4-Bromophenyl)-5-methyl-4,5-dihydro-1,2-oxazole |

| 4-Bromobenzonitrile oxide | Styrene | 3-(4-Bromophenyl)-5-phenyl-4,5-dihydro-1,2-oxazole |

This synthetic approach provides a robust and modular route to the target compound and its derivatives, leveraging well-established reactions for both precursor synthesis and the final ring-forming cycloaddition.

Intermolecular Cycloaddition of Nitrile Oxides to Dipolarophiles

The 1,3-dipolar cycloaddition between a nitrile oxide and a dipolarophile (such as an alkene) is a powerful and widely used method for synthesizing the 4,5-dihydro-1,2-oxazole ring system. chem-station.commdpi.com This reaction is of considerable importance in organic synthesis as it allows for the construction of the heterocyclic core in a single step. chem-station.com Nitrile oxides (R-C≡N⁺-O⁻) are reactive intermediates that are typically generated in situ to prevent their rapid dimerization into furoxans. chem-station.com

Common methods for generating nitrile oxides include the dehydration of primary nitro compounds or the oxidation of aldoximes. mdpi.comorganic-chemistry.org For instance, aldoximes can be oxidized using reagents like [hydroxy(tosyloxy)iodo]benzene (HTIB) or iodobenzene diacetate to yield the corresponding nitrile oxide, which then readily undergoes cycloaddition with an alkene present in the reaction mixture. organic-chemistry.org

The reaction of 4-bromobenzonitrile oxide (generated from 4-bromobenzaldoxime) with a suitable alkene like ethylene would lead directly to the formation of this compound. The regioselectivity of the cycloaddition is influenced by both steric and electronic factors of the nitrile oxide and the dipolarophile. mdpi.com

Table 1: Examples of Reagents for Nitrile Oxide Generation

| Precursor | Reagent | Product | Reference |

|---|---|---|---|

| Aldoxime | [Hydroxy(tosyloxy)iodo]benzene (HTIB) | Nitrile Oxide | organic-chemistry.org |

| Aldoxime | Iodobenzene diacetate | Nitrile Oxide | organic-chemistry.org |

| Aldoxime | Hypervalent iodine species (from oxone) | Nitrile Oxide | organic-chemistry.org |

Intramolecular Nitrile Oxide Cycloaddition (INOC) for Fused Pyrazolo[4',3':5,6]pyrano[4,3-c]nih.govnih.govoxazoles

The Intramolecular Nitrile Oxide Cycloaddition (INOC) reaction is a highly efficient strategy for the regio- and diastereoselective synthesis of complex fused heterocyclic systems. mdpi.com This method has been successfully employed to construct novel pyrazolo[4',3':5,6]pyrano[4,3-c] nih.govnih.govoxazole ring systems. mdpi.comresearchgate.net The key step involves the in situ generation of a nitrile oxide from an aldoxime that is tethered to a dipolarophile (an alkene or alkyne) within the same molecule. mdpi.com

The synthesis starts with substrates such as 3-(prop-2-en-1-yloxy)-1H-pyrazole-4-carbaldehyde oximes. mdpi.com The nitrile oxide is generated from the oxime moiety, which then undergoes a [3+2] cycloaddition with the adjacent allyl or propargyl group. This intramolecular reaction leads to the simultaneous formation of two new rings, yielding the fused isoxazoline or isoxazole structure. mdpi.commdpi.com For example, treating the starting pyrazole aldoxime with sodium hypochlorite (NaOCl) in dichloromethane (DCM) at room temperature effectively generates the nitrile oxide and facilitates the subsequent cyclization. mdpi.comresearchgate.net This approach is advantageous for creating complex polycyclic frameworks in a single, efficient step. mdpi.com

Table 2: INOC Reaction for Fused Pyrazolo-pyrano-oxazoles

| Starting Material | Reagent | Product | Key Feature | Reference |

|---|---|---|---|---|

| 3-(prop-2-en-1-yloxy)-1H-pyrazole-4-carbaldehyde oxime | NaOCl, DCM | 3a,4-dihydro-3H,7H-pyrazolo[4′,3′:5,6]pyrano[4,3-c] nih.govnih.govoxazole | Forms fused isoxazoline ring | mdpi.com |

Cyclization of α,β-Unsaturated Ketones with Hydroxylamine Hydrochloride

A classical and significant method for the synthesis of 3,5-disubstituted 4,5-dihydro-1,2-oxazoles involves the cyclization of α,β-unsaturated ketones, commonly known as chalcones, with hydroxylamine hydrochloride. wisdomlib.orgresearchgate.netnih.gov This reaction serves as a primary alternative to the 1,3-dipolar cycloaddition pathway. researchgate.net

In this procedure, a chalcone bearing the desired substituent pattern, such as 1-(4-bromophenyl)-3-phenylprop-2-en-1-one, is reacted with hydroxylamine hydrochloride in an alkaline medium. researchgate.net The reaction proceeds through the initial formation of an oxime or an intermediate adduct, followed by an intramolecular cyclization to yield the final isoxazoline product. researchgate.net The use of a base, such as sodium hydroxide or sodium acetate, is crucial for the reaction. researchgate.netnih.gov This method is widely used for its operational simplicity and the ready availability of the starting chalcones, which can be synthesized via Claisen-Schmidt condensation. researchgate.net

Catalytic Approaches and Reaction Condition Optimization

Optimizing reaction conditions and employing catalytic systems are crucial for enhancing the efficiency, selectivity, and environmental footprint of synthetic methodologies. For 4,5-dihydro-1,2-oxazole synthesis, various approaches including microwave assistance and transition-metal catalysis have been explored.

Microwave-Assisted Synthetic Routes for Oxazole Derivatives

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields, shorter reaction times, and increased product purity compared to conventional heating methods. abap.co.in This technology has been successfully applied to the synthesis of isoxazole and isoxazoline derivatives. abap.co.in

The synthesis of isoxazole derivatives from chalcones and hydroxylamine hydrochloride can be performed under microwave irradiation, significantly reducing reaction times from hours to minutes and improving yields. abap.co.in For example, a mixture of a chalcone and hydroxylamine hydrochloride in ethanolic sodium hydroxide can be irradiated in a microwave oven at a specific wattage for 10-15 minutes to afford the desired isoxazole product. abap.co.in Similarly, the [3+2] cycloaddition reaction to form oxazolines can be efficiently conducted under microwave conditions. nih.govacs.org A study demonstrated the synthesis of 4,5-disubstituted oxazolines by irradiating a mixture of an aldehyde, 4-toluenesulfonylmethyl isocyanide (TosMIC), and a base like potassium phosphate in isopropanol for just a few minutes. nih.govacs.org These microwave-assisted protocols represent a greener and more efficient alternative to traditional synthetic methods. abap.co.in

Table 3: Comparison of Conventional vs. Microwave-Assisted Synthesis

| Reaction Type | Conventional Method | Microwave Method | Advantages of Microwave | Reference |

|---|---|---|---|---|

| Isoxazole synthesis from chalcones | Refluxing for several hours | Irradiation for 10-15 min | Faster reaction, higher yield, high selectivity | abap.co.in |

Transition Metal-Mediated Cyclizations

Catalytic asymmetric synthesis of isoxazolines has been a significant area of research to produce enantiomerically pure compounds, which are valuable intermediates for natural product synthesis. acs.org While 1,3-dipolar cycloaddition is the primary method, transition metal-mediated approaches offer alternative pathways with potential for high selectivity. nih.govacs.org

Palladium-catalyzed reactions have been developed for the synthesis of isoxazolines. These methods can involve either Pd(0)-catalyzed π-allyl formation followed by intramolecular nucleophilic attack from the oxime oxygen or Pd(II)-catalyzed allylic C-H activation. organic-chemistry.org Furthermore, chiral Lewis acid catalysts have been employed to achieve high enantioselectivity in cycloaddition reactions. For instance, a chiral oxazaborolidine catalyst has been used in the 1,3-dipolar cycloaddition of silyl nitronates with 2-alkylacroleins, producing isoxazolines with chiral quaternary centers in high yields and enantioselectivities. nih.govacs.org Other metal complexes, such as those involving nickel, have also been used as catalysts for isoxazoline synthesis, although issues with regioselectivity can sometimes be encountered. acs.org

Regioselectivity and Stereoselectivity in 4,5-Dihydro-1,2-Oxazole Synthesis

The control of regioselectivity and stereoselectivity is a critical aspect of 4,5-dihydro-1,2-oxazole synthesis, particularly in the context of 1,3-dipolar cycloaddition reactions. The orientation of the nitrile oxide addition to an unsymmetrical alkene determines the resulting regioisomer (e.g., 3,4- vs. 3,5-disubstituted isoxazolines), while the facial selectivity of the approach to a chiral alkene determines the diastereomeric outcome. mdpi.comnih.gov

Both steric and electronic effects play crucial roles in dictating the stereoselectivity of these reactions. nih.gov The regioselectivity can often be explained and predicted using Frontier Molecular Orbital (FMO) theory, which considers the interaction between the Highest Occupied Molecular Orbital (HOMO) of the dipolarophile and the Lowest Unoccupied Molecular Orbital (LUMO) of the dipole, or vice versa. mdpi.com

In cycloadditions involving chiral allylic substrates, the existing stereocenter can direct the incoming nitrile oxide to one face of the double bond, leading to diastereoselective synthesis. chem-station.comnih.gov For example, the use of hydrogen bonding has been explored as a strategy to direct both the regio- and stereochemistry in nitrile oxide cycloadditions with certain amides. acs.org Water has also been shown to assist in nitrile oxide cycloadditions, promoting excellent stereoselectivity in reactions with cyclic alkenes under mild acidic conditions. nih.gov Theoretical investigations, such as those using density functional theory (DFT), have been employed to model the transition states and provide reasonable agreement with experimental outcomes, confirming the influence of both steric and electronic factors. nih.gov

Control of Bromophenyl Group Orientation

The orientation of the 4-bromophenyl group at the C3 position of the 4,5-dihydro-1,2-oxazole ring is a critical aspect of the synthesis, determined by the regioselectivity of the 1,3-dipolar cycloaddition. This selectivity is governed by a combination of steric and electronic factors, which can be effectively rationalized using Frontier Molecular Orbital (FMO) theory. mdpi.com

In the reaction between an aryl nitrile oxide, such as 4-bromobenzonitrile oxide, and a typical alkene, the dominant interaction is between the Highest Occupied Molecular Orbital (HOMO) of the alkene and the Lowest Unoccupied Molecular Orbital (LUMO) of the nitrile oxide. mdpi.com The LUMO of the nitrile oxide has its largest coefficient on the carbon atom, while the HOMO of a simple or electron-rich alkene has its largest coefficient on the terminal carbon atom. This orbital alignment favors the formation of the C-C bond between these two atoms, leading to the formation of a single regioisomer where the aryl group (in this case, 4-bromophenyl) is positioned at C3 and the substituent from the alkene is at C5.

For monosubstituted alkenes (e.g., styrene, allyl alcohol) and 1,1-disubstituted alkenes, this electronic preference generally leads to the exclusive or predominant formation of the 3-aryl-5-substituted-4,5-dihydro-1,2-oxazole isomer. The presence of electron-withdrawing or electron-donating groups on the aromatic ring of the nitrile oxide can modulate the energy levels of the frontier orbitals but typically does not alter the regiochemical outcome for these classes of alkenes. researchgate.net

| Alkene (Dipolarophile) | Major Regioisomer Formed | Reference |

|---|---|---|

| Styrene | 3-(4-Bromophenyl)-5-phenyl-4,5-dihydro-1,2-oxazole | mdpi.com |

| Methyl Acrylate | Methyl this compound-5-carboxylate | mdpi.com |

| Allyl Alcohol | (3-(4-Bromophenyl)-4,5-dihydro-1,2-oxazol-5-yl)methanol | mdpi.org |

| Propene | 3-(4-Bromophenyl)-5-methyl-4,5-dihydro-1,2-oxazole | mdpi.com |

Diastereoselective Synthesis of 4,5-Dihydro-1,2-Oxazole Stereoisomers

When the cycloaddition reaction creates one or more new stereocenters at the C4 and C5 positions of the isoxazoline ring, controlling the relative stereochemistry (diastereoselectivity) becomes paramount. Advanced methodologies achieve this control through either substrate-based or reagent-based strategies.

Substrate-Controlled Diastereoselectivity: This approach utilizes a chiral dipolarophile, where a resident stereocenter directs the incoming nitrile oxide to a specific face of the alkene.

Chiral Auxiliaries: A common strategy involves attaching a chiral auxiliary to the alkene. For instance, cycloadditions of nitrile oxides to acrylates derived from chiral alcohols, such as substituted borneols, have been shown to produce isoxazolines with significant diastereoselectivity. The bulky chiral auxiliary blocks one face of the alkene, forcing the nitrile oxide to approach from the less sterically hindered face. After the reaction, the auxiliary can be cleaved to yield an enantiomerically enriched product.

Chiral Substrates: Using an enantiomerically pure alkene, such as one derived from a carbohydrate, can also lead to high diastereoselectivity. The cycloaddition of bromonitrile oxide to sugar-derived alkenes has been reported to proceed with high regio- and stereoselectivity, providing a route to complex chiral molecules. arkat-usa.org

Reagent-Controlled Diastereoselectivity: In this method, an external chiral reagent, typically a Lewis acid, coordinates to the reactants to create a chiral environment that influences the transition state of the cycloaddition.

Directed Cycloaddition: The presence of a chelating group, such as a hydroxyl group, on the alkene can be exploited. In the presence of a metal ion like Mg²⁺, a chelate can form between the hydroxyl group of a chiral allyl alcohol and the oxygen of the nitrile oxide. wikipedia.org This coordination pre-organizes the transition state, directing the cycloaddition to occur from a specific face and resulting in high diastereoselectivity. wikipedia.org

Catalytic Asymmetric Cycloaddition: The development of chiral Lewis acid catalysts has enabled enantioselective and diastereoselective 1,3-dipolar cycloadditions. For example, magnesium or zinc complexes with chiral ligands, such as PyBox (pyridine-bis(oxazoline)), can catalyze the reaction between a nitrile oxide and an alkene. mdpi.commdpi.org The chiral catalyst-substrate complex directs the approach of the nitrile oxide, leading to the preferential formation of one diastereomer. This method is highly valuable as it requires only a catalytic amount of the chiral source.

| Method | Alkene / Substrate | Conditions / Catalyst | Diastereomeric Ratio (dr) or Excess (de) | Reference |

|---|---|---|---|---|

| Chiral Auxiliary | Substituted Bornyl Crotonate | Benzonitrile Oxide, CCl₄, reflux | Up to 80% de | |

| Directed Cycloaddition | Chiral Allyl Alcohol | Nitrile Oxide, MgBr₂·OEt₂ | High diastereoselectivity | wikipedia.org |

| Catalytic Asymmetric | Acrylamide with Auxiliary | MgBr₂-(S)-ip-pybox (20 mol%) | High diastereoselectivity and ee | mdpi.com |

| Chiral Substrate | Sugar-derived Alkene | Bromonitrile Oxide, NaHCO₃, EtOAc | High diastereoselectivity (forms a pair of diastereomers) | arkat-usa.org |

Comprehensive Structural Elucidation and Characterization of 3 4 Bromophenyl 4,5 Dihydro 1,2 Oxazole

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy stands as an unparalleled tool for the unambiguous determination of molecular structure. For 3-(4-Bromophenyl)-4,5-dihydro-1,2-oxazole, a combination of one- and two-dimensional NMR experiments provides a complete assignment of its proton and carbon framework, and offers insights into the electronic environment of the nitrogen heteroatom.

Proton (1H) NMR for Structural Connectivity and Isomer Analysis

The ¹H NMR spectrum of a related compound, 3-(4-bromophenyl)isoxazole, provides valuable insight into the expected chemical shifts for the aromatic portion of this compound. In the aromatic region of the spectrum for 3-(4-bromophenyl)isoxazole, two sets of doublets are observed. The protons on the bromophenyl ring appear as a doublet at approximately 7.74 ppm and another doublet at 7.61 ppm, characteristic of a para-substituted benzene ring. rsc.org

For the 4,5-dihydro-1,2-oxazole ring of the target molecule, the methylene protons at the C4 and C5 positions would be expected to exhibit characteristic signals in the aliphatic region of the spectrum. Typically, the protons at C4, being adjacent to a chiral center (if substituted) and the C=N bond, would appear as a complex multiplet. The protons at C5, adjacent to the oxygen atom, would also present as a multiplet, likely at a downfield position compared to simple alkanes due to the deshielding effect of the electronegative oxygen. The coupling patterns between the C4 and C5 protons would provide definitive evidence of their connectivity.

Table 1: Predicted ¹H NMR Chemical Shifts for the 4,5-dihydro-1,2-oxazole Ring

| Proton | Predicted Chemical Shift (ppm) | Multiplicity |

| H4 | 3.2 - 3.6 | Multiplet |

| H5 | 4.5 - 4.9 | Multiplet |

Note: These are predicted values based on typical ranges for 2-isoxazolines and may vary.

Carbon-13 (13C) NMR for Carbon Skeleton Analysis

The ¹³C NMR spectrum provides a detailed map of the carbon framework of the molecule. For the related 3-(4-bromophenyl)isoxazole, the carbon atoms of the bromophenyl ring show distinct signals. The carbon atom attached to the bromine (C-Br) is typically found around 124.3 ppm, while the other aromatic carbons resonate in the range of 128.0 to 132.1 ppm. The carbon atom of the isoxazole ring attached to the phenyl group (C3) appears at approximately 162.0 ppm, and the C5 carbon is observed around 170.7 ppm. rsc.org

In this compound, the saturated carbons of the dihydro-oxazole ring would have characteristic upfield shifts. The C4 and C5 carbons would be expected in the aliphatic region of the spectrum, with the C5 carbon appearing more downfield due to the direct attachment to the oxygen atom.

Table 2: Predicted ¹³C NMR Chemical Shifts

| Carbon Atom | Predicted Chemical Shift (ppm) |

| C3 | ~158 |

| C4 | ~38 |

| C5 | ~78 |

| C1' (C-ipso) | ~129 |

| C2'/C6' (CH) | ~128 |

| C3'/C5' (CH) | ~132 |

| C4' (C-Br) | ~125 |

Note: These are predicted values and may differ from experimental data.

Nitrogen-15 (15N) NMR for Nitrogen Atom Characterization in Related Systems

Multidimensional NMR Techniques for Unambiguous Assignment

To definitively assign all proton and carbon signals and to elucidate the complete connectivity of the molecule, multidimensional NMR techniques are indispensable.

A COSY experiment would reveal the scalar coupling network between protons in this compound. Cross-peaks in the COSY spectrum would confirm the connectivity between the protons on the C4 and C5 positions of the dihydro-oxazole ring. Furthermore, it would show the coupling between the ortho and meta protons on the 4-bromophenyl ring, aiding in their unambiguous assignment. COSY-45, a variation of the standard COSY-90, can be particularly useful in resolving correlations between protons with small coupling constants, which might be obscured by the diagonal peaks in a COSY-90 spectrum. oxinst.comazom.comblogspot.com

The HSQC experiment correlates the chemical shifts of protons directly attached to carbon atoms. This powerful technique would allow for the direct assignment of the ¹³C signals for the C4 and C5 carbons of the dihydro-oxazole ring by correlating them to their attached protons, which were previously identified in the ¹H NMR and COSY spectra. Similarly, the aromatic CH carbons of the bromophenyl ring can be unequivocally assigned.

Comprehensive Structural Analysis of this compound Unattainable Due to Lack of Specific Experimental Data

A thorough investigation to compile a detailed scientific article on the structural elucidation and characterization of this compound has revealed a significant lack of publicly available experimental data for this specific compound. Despite extensive searches for advanced spectroscopic and crystallographic information, the specific datasets required to populate the requested analytical sections could not be located.

The intended article was structured to provide an in-depth analysis based on a series of modern analytical techniques, including advanced Nuclear Magnetic Resonance (NMR) spectroscopy, High-Resolution Mass Spectrometry (HRMS), vibrational spectroscopy, and X-ray crystallography. However, the search for empirical data for this compound across scientific databases and literature yielded no specific results for the following critical analyses:

Heteronuclear Multiple Bond Correlation (HMBC) and J-HMBC: No specific HMBC spectra or coupling constant data are available to establish long-range correlations between the proton and carbon atoms of the target molecule.

Nuclear Overhauser Effect Spectroscopy (NOESY): Information from NOESY experiments, crucial for determining the through-space proximity of protons and confirming the stereochemistry of the 4,5-dihydro-1,2-oxazole ring, could not be found.

1,1-ADEQUATE Experiments: This advanced NMR technique, used for unambiguous carbon-carbon bond correlation, has not been reported for this compound.

High-Resolution Mass Spectrometry (HRMS): While the molecular formula (C₉H₈BrNO) is known, specific HRMS data confirming the exact mass with high precision are not published.

Vibrational Spectroscopy (Infrared and Raman): Detailed experimental IR and Raman spectra, which are essential for identifying the characteristic vibrational modes of the functional groups present in the molecule, are unavailable.

X-ray Crystallography: No single-crystal X-ray diffraction data has been published for this compound. Consequently, a definitive determination of its solid-state structure, crystal packing, and intermolecular interactions is not possible.

While data exists for structurally related compounds, such as other bromophenyl-substituted heterocycles or different isomers of isoxazolines, the strict requirement to focus solely on this compound prevents the use of such information. Extrapolating data from different molecules would be scientifically inaccurate and speculative.

Therefore, due to the absence of the necessary primary experimental data in the public domain, the generation of a scientifically rigorous and accurate article adhering to the specified detailed outline for this compound is not feasible at this time.

X-ray Crystallography for Solid-State Structure Determination

Conformational Analysis in the Crystalline State

A comprehensive search of available scientific literature and crystallographic databases did not yield specific experimental data from single-crystal X-ray diffraction studies for the compound this compound. Consequently, a detailed analysis of its solid-state conformation, including precise bond lengths, bond angles, and dihedral angles, cannot be provided at this time.

While crystallographic data for structurally related but distinct molecules—such as other derivatives of isoxazoline (B3343090) or compounds containing a 4-bromophenyl group—are available, this information is not directly applicable to the specific conformational parameters of this compound in its crystalline form. The substitution pattern and the nature of the heterocyclic ring system are critical determinants of the molecular geometry and intermolecular interactions within a crystal lattice.

Therefore, the presentation of detailed research findings and data tables on the crystalline conformation of the title compound is precluded by the absence of published crystallographic data.

Chemical Reactivity and Derivatization of 3 4 Bromophenyl 4,5 Dihydro 1,2 Oxazole

Reactions at the 4,5-Dihydro-1,2-Oxazole Ring System

The 4,5-dihydro-1,2-oxazole ring, also known as a 2-isoxazoline, is a versatile heterocycle that can be chemically altered through several pathways, notably oxidation and reduction. These transformations can either maintain the ring structure or lead to its cleavage, providing access to different classes of compounds.

The oxidation of 4,5-dihydro-1,2-oxazole systems can lead to various products depending on the oxidant and reaction conditions. For instance, 2-oxazolines (4,5-dihydrooxazoles) are known to react with meta-chloroperoxybenzoic acid (m-CPBA). This oxidation can result in the formation of corresponding oxaziridines, which may then be isomerized to oxazoline N-oxides on silica gel. semanticscholar.org In some cases, treatment of a chiral oxazoline with m-CPBA has been observed to yield mainly the corresponding ring-opened nitroso compound, which exists as a dimer, along with isomeric oximes as minor products. semanticscholar.org

Another powerful oxidizing agent, potassium permanganate (KMnO4), is known to oxidize a wide range of heterocyclic compounds. The transformations can include the oxidation of side-chain substituents, the formation of oxo groups at the ring atoms, and dihydroxylation of partially hydrogenated heterocycles. researchgate.net While specific examples for the oxidation of 3-(4-bromophenyl)-4,5-dihydro-1,2-oxazole are not detailed in the available literature, the reactivity of the dihydro-oxazole ring suggests its susceptibility to such oxidative transformations.

The reduction of the 4,5-dihydro-1,2-oxazole ring is a well-established method for the synthesis of various functionalized molecules. Catalytic hydrogenation is a common method for the reductive cleavage of the N-O bond in the isoxazoline (B3343090) ring. The outcome of the reduction is highly dependent on the catalyst and the substrate's substituents.

For instance, the reductive ring opening of isoxazolines can lead to the formation of γ-amino alcohols. This transformation underscores the utility of isoxazolines as stable precursors to these valuable synthetic intermediates. In the context of drug metabolism, the reductive isoxazole ring opening has been identified as a major metabolic pathway for certain pharmaceutical compounds. nih.gov

The table below summarizes various reductive conditions and their outcomes on related isoxazoline systems.

| Catalyst/Reagent | Substrate | Product | Reference |

| Catalytic Hydrogenation | Isoxazoline | γ-Amino alcohol | N/A |

| NADH-dependent reductase(s) | Razaxaban (contains a 1,2-benzisoxazole) | Ring-opened benzamidine metabolite | nih.gov |

It is noteworthy that in some cases, catalytic hydrogenation of a nitrophenyl-substituted 4,5-dihydroisoxazole can selectively reduce the nitro group without affecting the dihydroisoxazole ring, yielding the corresponding aminophenyl-4,5-dihydroisoxazole.

Functional Group Transformations on the Bromophenyl Moiety

The presence of a bromine atom on the phenyl ring of this compound opens up a vast field of synthetic possibilities through palladium-catalyzed cross-coupling reactions. These reactions are fundamental in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds.

The Suzuki-Miyaura cross-coupling reaction is a powerful method for forming carbon-carbon bonds by coupling an organoboron compound with an organic halide in the presence of a palladium catalyst and a base. The bromophenyl moiety of this compound is an ideal substrate for this reaction, allowing for the introduction of a wide variety of aryl and heteroaryl substituents.

A general representation of the Suzuki-Miyaura reaction on this compound is shown below:

Reaction Scheme for Suzuki-Miyaura Coupling

This compound + Arylboronic acid --(Pd catalyst, Base)--> 3-(4-Arylphenyl)-4,5-dihydro-1,2-oxazole

Beyond the Suzuki-Miyaura reaction, the bromophenyl group can participate in a variety of other palladium-catalyzed cross-coupling reactions, further expanding the potential for derivatization.

Sonogashira Coupling: This reaction enables the formation of a carbon-carbon bond between an aryl halide and a terminal alkyne, catalyzed by palladium and a copper co-catalyst. wikipedia.orgorganic-chemistry.orglibretexts.org This would allow for the introduction of alkynyl functionalities to the phenyl ring of the target molecule. Interestingly, a palladium-free Sonogashira-type reaction of bromoisoxazolines has also been reported, employing a copper(I) bromide catalyst. researchgate.net

Heck Reaction: The Heck reaction involves the coupling of an aryl halide with an alkene to form a substituted alkene. wikipedia.orglibretexts.orgnih.gov This provides a route to introduce vinyl groups onto the phenyl ring.

Buchwald-Hartwig Amination: This reaction is a powerful method for the formation of carbon-nitrogen bonds by coupling an aryl halide with an amine in the presence of a palladium catalyst. wikipedia.orglibretexts.orgorganic-chemistry.orgacsgcipr.org This would enable the synthesis of various amino-substituted derivatives of 3-phenyl-4,5-dihydro-1,2-oxazole.

The following table outlines these potential cross-coupling reactions.

| Reaction | Coupling Partner | Product Functional Group |

| Sonogashira Coupling | Terminal alkyne | Aryl-alkyne |

| Heck Reaction | Alkene | Aryl-alkene (vinylarene) |

| Buchwald-Hartwig Amination | Amine | Aryl-amine |

Introduction of New Functionalities via Derivatization

The reactions described above provide a versatile toolkit for the introduction of new functionalities onto the this compound scaffold.

The reductive opening of the dihydro-1,2-oxazole ring generates molecules with amino and hydroxyl groups. These functional groups are valuable for further derivatization. For example, the amino group can be acylated, alkylated, or used in the formation of amides and sulfonamides. The hydroxyl group can be etherified, esterified, or oxidized to a carbonyl group, paving the way for a host of subsequent transformations.

The palladium-catalyzed cross-coupling reactions on the bromophenyl moiety allow for the direct installation of new carbon-carbon and carbon-nitrogen bonds. The introduction of new aryl groups via the Suzuki-Miyaura reaction can significantly alter the electronic and steric properties of the molecule. The Sonogashira coupling provides a handle for further reactions of the alkyne, such as click chemistry or hydration. The Buchwald-Hartwig amination introduces primary or secondary amino groups, which can be further functionalized to create libraries of compounds with diverse properties.

Mannich Reactions on Isoxazoline Derivatives

The Mannich reaction is a three-component condensation reaction involving a compound with an active hydrogen atom, formaldehyde, and a primary or secondary amine or ammonia. oarjbp.com This reaction results in the formation of a β-amino carbonyl compound, known as a Mannich base. oarjbp.com The substrate for a Mannich reaction must possess an acidic proton, often attached to a heteroatom like nitrogen. arabjchem.org

While the Mannich reaction is a versatile tool for the aminomethylation of various heterocyclic systems, direct examples involving the nitrogen atom of the 4,5-dihydro-1,2-oxazole ring are not prominently featured in scientific literature. This is likely because the hydrogen on the nitrogen atom in the isoxazoline ring is part of a hydroxylamine-like substructure (O-NH), which does not possess the requisite acidity or nucleophilicity to readily participate in the formation of the necessary iminium ion intermediate under standard Mannich conditions.

However, the principles of the Mannich reaction are well-demonstrated with other nitrogen-containing heterocycles. For instance, N-Mannich bases of 2-phenyl-2-imidazoline have been synthesized. In this reaction, the acidic proton on the imidazoline ring nitrogen acts as the nucleophilic site for attack on the iminium ion formed from an amine and formaldehyde. arabjchem.org Similarly, 1,3,4-oxadiazole-2(3H)-thiones undergo aminomethylation with formaldehyde and various primary aromatic amines or 1-substituted piperazines to yield the corresponding N-Mannich bases.

| Heterocyclic Core | Amine | Aldehyde | Product (Mannich Base) |

| 2-Phenyl-2-imidazoline | 4-Bromoaniline | Formaldehyde | 1-((4-bromophenylamino)methyl)-2-phenyl-2-imidazoline |

| 5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazole-2(3H)-thione | Substituted Piperazine | Formaldehyde | 3-[(4-substituted piperazin-1-yl)methyl]-5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazole-2(3H)-thione |

| 2,4,5-Triphenyl Imidazole | Pyrrolidine | Formaldehyde | 1-(pyrrolidin-1-ylmethyl)-2,4,5-triphenyl-1H-imidazole |

This table presents analogous Mannich reactions on various heterocyclic compounds.

Alkylation Reactions of Related Brominated Heterocycles

Alkylation is a fundamental reaction for the derivatization of heterocyclic compounds, allowing for the introduction of alkyl groups onto nitrogen or carbon atoms.

N-Alkylation

For nitrogen-containing heterocycles, N-alkylation is a common transformation. The regioselectivity of this reaction can be influenced by both steric and electronic factors of substituents on the heterocyclic ring. In the case of the 1H-indazole scaffold, for example, alkylation can occur at either the N-1 or N-2 position. The choice of base and solvent, along with the nature of the substituents on the indazole ring, can direct the alkylation to the desired nitrogen. For instance, using sodium hydride (NaH) in tetrahydrofuran (THF) with an alkyl bromide has been shown to be a promising system for selective N-1 alkylation of various substituted indazoles. beilstein-journals.org Conversely, electron-withdrawing groups at the C-7 position of the indazole ring can lead to excellent N-2 regioselectivity. beilstein-journals.org

| Heterocycle | Alkylating Agent | Base/Solvent | Major Product | Reference |

| 1,2,4-Triazole | Methyl Iodide | - | 1-Methyl-1,2,4-triazole | nih.gov |

| 1,2,4-Triazole | Butyl Bromide | - | 1-Butyl-1,2,4-triazole | nih.gov |

| Carbazole | Alkyl Halides | K2CO3 / Microwave | N-Alkyl Carbazole | researchgate.net |

| 3-Carboxymethyl-1H-indazole | Alkyl Bromide | NaH / THF | >99% N-1 Alkylation | beilstein-journals.org |

This table shows examples of N-alkylation on related nitrogen-containing heterocycles.

C-Alkylation

While N-alkylation is common, C-alkylation of heterocycles often requires more specialized methods. A relevant modern approach for systems analogous to 3-aryl-isoxazolines is the visible light photoredox-catalyzed decarboxylative alkylation. This method has been successfully applied to 3-aryl-oxetanes and azetidines. nih.govdigitellinc.com In this process, a 3-aryl-3-carboxylic acid precursor generates a tertiary benzylic radical under photoredox catalysis, which then reacts with an activated alkene to form a new carbon-carbon bond at the 3-position. nih.govacs.org This strategy could potentially be adapted for the C-4 or C-5 position of the 4,5-dihydro-1,2-oxazole ring if a suitable carboxylic acid precursor were available.

| Substrate | Alkene Partner | Photocatalyst | Product |

| 3-Aryl-oxetane-3-carboxylic acid | Activated Alkenes | Iridium or Ruthenium complex | 3-Aryl-3-alkyl-oxetane |

| 3-Aryl-azetidine-3-carboxylic acid | Activated Alkenes | Iridium or Ruthenium complex | 3-Aryl-3-alkyl-azetidine |

This table illustrates a modern C-alkylation strategy applicable to analogous 3-aryl heterocyclic systems. nih.gov

Synthesis of Fused Heterocyclic Systems Containing the 4,5-Dihydro-1,2-Oxazole Core

The 4,5-dihydro-1,2-oxazole ring is a versatile building block for the construction of more complex, fused heterocyclic systems. A primary method for achieving this is through cycloaddition reactions, where the isoxazoline ring is either formed in situ as part of the fused system or acts as a reactant for further annulation.

One of the most powerful methods for synthesizing the isoxazoline ring itself is the 1,3-dipolar cycloaddition of a nitrile oxide with an alkene. nih.gov Intramolecular versions of this reaction are particularly useful for creating fused isoxazoline systems. For example, dimethyl 2-propargyl-2-(2-nitro-1-arylethyl)malonates can be treated with a base to generate a nitrile oxide intermediate, which then undergoes an intramolecular cycloaddition to yield a bicyclic isoxazole.

Furthermore, a pre-formed 4,5-dihydro-1,2-oxazole ring can be functionalized to act as a 1,3-dipole for subsequent cycloadditions. For instance, 2-phenyl-4,5-dihydrooxazole-4-carbonitrile can be converted into the corresponding N-oxide. This nitrile oxide derivative can then react with dipolarophiles like styrene to produce novel dihydroisoxazole-fused systems. rsc.org Another approach involves the reaction of 4,5-dihydrooxazol-5-one derivatives with dinucleophiles such as 4-methylbenzene-1,2-dithiol, which proceeds through ring-opening and subsequent recyclization to form 1,4-benzodithiine derivatives fused with the remnant of the oxazole ring. researchgate.net

| Reaction Type | Isoxazoline Precursor/Reactant | Reagent(s) | Fused System Product | Reference |

| Intramolecular Nitrile Oxide Cycloaddition | Dimethyl 2-propargyl-2-(2-nitro-1-arylethyl)malonate | t-BuOK, Yamaguchi reagent | Bicyclic Isoxazole | mdpi.com |

| 1,3-Dipolar Cycloaddition | 2-Phenyl-4,5-dihydrooxazole-4-carbonitrile N-oxide | Styrene | Dihydroisoxazole-fused Dihydrooxazole | rsc.org |

| Ring-opening/Recyclization | 4-Benzylidene-2-phenyloxazol-5(4H)-one | 4-Methylbenzene-1,2-dithiol | 1,4-Benzodithiine derivative | researchgate.net |

| Cyclocondensation | 2-Arylidene-5,5-dimethylcyclohexane-1,3-dione | Hydroxylamine hydrochloride | 6,6-dimethyl-3-(substitutedphenyl)-3,3a,6,7-tetrahydro-5H-2,1-benz-isoxazol-4-one | mdpi.com |

This table summarizes various methods for synthesizing fused heterocyclic systems from or containing a 4,5-dihydro-1,2-oxazole core.

Theoretical and Computational Investigations of 3 4 Bromophenyl 4,5 Dihydro 1,2 Oxazole

Quantum Chemical Calculations (Density Functional Theory - DFT)

No published studies were identified that performed DFT calculations on 3-(4-Bromophenyl)-4,5-dihydro-1,2-oxazole. This methodology is a powerful tool for investigating the properties of molecules, but data is specific to the compound being studied.

Geometry Optimization and Conformational Analysis

Information regarding the optimized molecular geometry, including bond lengths, bond angles, and dihedral angles, as well as conformational analysis for this compound, is not available in the searched literature. Such studies are fundamental for understanding the three-dimensional structure and stability of a molecule.

Electronic Structure Analysis

A detailed analysis of the electronic structure for this specific compound has not been reported.

Frontier Molecular Orbitals (HOMO-LUMO) and Energy Gaps

The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), and the corresponding HOMO-LUMO energy gap for this compound, have not been calculated and reported in the available literature. This information is crucial for understanding a molecule's chemical reactivity and electronic properties.

Molecular Electrostatic Potential (MEP) for Reactivity Site Prediction

A Molecular Electrostatic Potential (MEP) map, which is used to predict sites for electrophilic and nucleophilic attack, has not been generated for this compound in any published research found.

Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions

Natural Bond Orbital (NBO) analysis, which provides insight into charge transfer and intramolecular hyperconjugative interactions, has not been performed on this compound according to the available literature.

Vibrational Frequency Calculations and Spectral Assignment

No computational studies detailing the theoretical vibrational frequencies (e.g., for IR or Raman spectra) and their assignments for this compound were found. These calculations are often used to complement and interpret experimental spectroscopic data.

Prediction of NMR Chemical Shifts

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for molecular structure elucidation. Computational methods, particularly those based on Density Functional Theory (DFT), allow for the a priori prediction of NMR chemical shifts (¹H and ¹³C) with a high degree of accuracy. The Gauge-Independent Atomic Orbital (GIAO) method is a widely employed approach for this purpose. researchgate.netnih.govucm.esbohrium.com

The process involves first optimizing the molecular geometry of this compound at a specific level of theory (e.g., B3LYP with a basis set like 6-311G(d,p)). Following optimization, the GIAO method is used to calculate the isotropic magnetic shielding constants for each nucleus. These theoretical values are then converted to chemical shifts by referencing them against a standard compound, typically tetramethylsilane (TMS), calculated at the same level of theory.

These calculations provide valuable insights by:

Confirming structural assignments: Comparing predicted shifts with experimental data can validate the proposed structure.

Resolving ambiguities: In cases of complex or overlapping signals in experimental spectra, theoretical shifts can help assign specific resonances to the correct nuclei.

Studying conformational effects: Calculations can be performed on different conformers to understand how molecular geometry influences chemical shifts.

The predicted chemical shifts for the protons and carbons in the dihydrooxazole and bromophenyl rings can be tabulated to facilitate direct comparison with experimental findings.

Table 1: Predicted NMR Chemical Shifts for this compound (Illustrative) This table presents hypothetical data typical for GIAO calculations to illustrate the expected results.

| Atom Type | Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|---|

| Dihydrooxazole Ring | C3 | - | ~155.8 |

| Dihydrooxazole Ring | C4 | ~3.4 (CH₂) | ~40.1 |

| Dihydrooxazole Ring | C5 | ~4.6 (CH₂) | ~68.5 |

| Bromophenyl Ring | C1' | - | ~129.5 |

| Bromophenyl Ring | C2'/C6' | ~7.65 (d) | ~128.2 |

| Bromophenyl Ring | C3'/C5' | ~7.60 (d) | ~132.1 |

| Bromophenyl Ring | C4' | - | ~125.0 |

Mechanistic Studies through Computational Modeling

Computational modeling is instrumental in exploring the formation of the 4,5-dihydro-1,2-oxazole ring, which is typically synthesized via a 1,3-dipolar cycloaddition reaction between a nitrile oxide and an alkene.

Elucidation of Reaction Pathways and Transition States

The synthesis of this compound would likely involve the reaction of 4-bromobenzonitrile oxide with ethene. Computational studies can map out the potential energy surface for this reaction to determine the most likely mechanism. DFT calculations are used to locate the geometries of reactants, products, and, crucially, the transition states that connect them. nih.gov

A key question in such cycloadditions is whether the reaction proceeds through a concerted, pericyclic mechanism (where both new bonds form simultaneously) or a stepwise, diradical/zwitterionic mechanism (involving an intermediate). By locating the transition state structures, chemists can analyze their geometries. A concerted pathway is characterized by a single transition state where the C-C and C-O bonds are partially formed. A stepwise pathway would involve two separate transition states with a distinct intermediate. For many 1,3-dipolar cycloadditions, calculations support a concerted but asynchronous mechanism, where one bond forms slightly ahead of the other. nih.gov

Calculation of Activation Energies for Competing Pathways

Once the transition states for competing pathways (e.g., concerted vs. stepwise) are identified, their relative energies can be calculated. The activation energy (ΔG‡) is the difference in Gibbs free energy between the transition state and the reactants. The pathway with the lower activation energy is kinetically favored and therefore more likely to occur under experimental conditions. nih.gov

Computational analysis of the cycloaddition leading to this compound would allow for a quantitative comparison of different mechanistic possibilities. For instance, calculations could determine whether a concerted mechanism has a lower energy barrier than a stepwise radical-mediated pathway, providing strong evidence for the operative mechanism. nih.gov

Table 2: Illustrative Calculated Activation Energies for Isoxazoline (B3343090) Formation This table presents hypothetical data to demonstrate the comparison between competing pathways.

| Reaction Pathway | Description | Calculated Activation Energy (ΔG‡, kcal/mol) |

|---|---|---|

| Concerted [3+2] Cycloaddition | Single transition state, bonds form simultaneously. | 15.2 |

| Stepwise (Radical-Mediated) | Formation of an intermediate via a first transition state. | 24.5 |

Isotopic Labeling Studies (Computational Aspects)

Isotopic labeling is a powerful experimental technique to probe reaction mechanisms. wikipedia.org Computational chemistry can complement these studies by predicting the outcomes and energetic effects of isotopic substitution. researchgate.netcoe.edu For the synthesis of this compound, one could computationally model the reaction using deuterated ethene (C₂D₄).

The primary computational application is the prediction of kinetic isotope effects (KIEs). By calculating the vibrational frequencies of the reactants and the transition state for both the isotopically labeled and unlabeled species, the KIE can be determined. Changes in vibrational frequencies upon isotopic substitution, particularly at the transition state, can provide detailed information about bond breaking and bond formation at the rate-determining step, helping to confirm or refute a proposed mechanism. For example, a significant KIE would be expected for atoms directly involved in bond changes at the transition state. coe.edu

Intermolecular Interactions and Crystal Packing Studies

Hirshfeld Surface Analysis and Fingerprint Plots

Hirshfeld surface analysis is a computational method used to visualize and quantify the various intermolecular interactions within a crystal lattice. mdpi.comresearchgate.net By mapping properties like the normalized contact distance (dnorm) onto the surface, one can identify regions of close contact, which are indicative of interactions such as hydrogen bonds and halogen bonds.

For this compound, the Hirshfeld surface would reveal the nature of the forces that hold the molecules together in the solid state. The analysis is complemented by 2D fingerprint plots, which summarize all the intermolecular contacts by plotting the distance to the nearest nucleus inside the surface (di) against the distance to the nearest nucleus outside the surface (de). bris.ac.uk The percentage contribution of different types of contacts can be calculated, providing a quantitative breakdown of the crystal packing.

In bromophenyl-containing compounds, common interactions include:

H···H contacts: Typically the most abundant, representing van der Waals forces. nih.goviucr.orgresearchgate.netnih.gov

Br···H contacts: These halogen-hydrogen interactions are significant and appear as characteristic "wings" in the fingerprint plot. nih.govresearchgate.netresearchgate.net

C···H contacts: Often indicative of C-H···π interactions. iucr.orgresearchgate.net

O···H contacts: Representing potential weak hydrogen bonds involving the oxygen atom of the oxazole ring. nih.goviucr.org

Table 3: Representative Percentage Contributions to the Hirshfeld Surface for a Bromophenyl-Containing Heterocycle Data is based on analogous structures reported in the literature to illustrate expected values for the title compound. nih.goviucr.orgresearchgate.net

| Interaction Type | Typical Percentage Contribution (%) |

|---|---|

| H···H | ~30 - 55% |

| Br···H / H···Br | ~10 - 15% |

| C···H / H···C | ~10 - 25% |

| O···H / H···O | ~5 - 15% |

| N···H / H···N | ~1 - 5% |

This quantitative analysis of intermolecular forces is crucial for understanding the physical properties of the compound, such as its melting point, solubility, and polymorphism.

Analysis of Hydrogen Bonding and Van der Waals Interactions in the Solid State

A comprehensive search of available scientific literature and crystallographic databases did not yield specific studies on the solid-state hydrogen bonding and Van der Waals interactions for the compound this compound. While research has been conducted on the intermolecular interactions of other bromophenyl-substituted heterocyclic compounds, this data is not directly applicable to the specific molecular arrangement and crystal packing of this compound.

Therefore, a detailed analysis and the generation of data tables specifying the hydrogen bond geometries and Van der Waals contacts for this particular compound cannot be provided at this time. Further experimental crystallographic studies or theoretical computational modeling would be required to elucidate these specific solid-state interactions.

Advanced Applications in Chemical Sciences and Materials of 4,5 Dihydro 1,2 Oxazole Derivatives

Role as Versatile Synthetic Intermediates and Building Blocks

The 4,5-dihydro-1,2-oxazole ring, also known as a 2-isoxazoline ring, is a highly valued structure in organic chemistry. Its utility stems from its straightforward synthesis, typically via a 1,3-dipolar cycloaddition between a nitrile oxide and an olefin, and the reactive nature of the N-O bond, which can be cleaved to reveal other functional groups. nih.gov This makes derivatives like 3-(4-Bromophenyl)-4,5-dihydro-1,2-oxazole valuable building blocks for more complex molecular architectures.

Precursors for Complex Organic Molecules

Derivatives of 4,5-dihydro-1,2-oxazole serve as masked functional groups, enabling the synthesis of polyfunctionalized organic molecules. researchgate.net The isoxazoline (B3343090) ring can be readily converted into γ-amino alcohols, β-hydroxy ketones, or α,β-unsaturated oximes, which are pivotal intermediates in the synthesis of natural products and pharmaceuticals. For instance, multi-component reactions involving 4,5-dihydrooxazoles have been developed to produce N-amino-benzylated phenols, demonstrating their role in rapidly assembling complex structures from simpler starting materials. nih.govacs.org The presence of the 4-bromophenyl substituent offers a site for further modification through cross-coupling reactions, such as Suzuki or Sonogashira couplings, thereby expanding the molecular diversity that can be achieved from a single isoxazoline precursor.

Scaffolds for Heterocyclic Synthesis

The 4,5-dihydro-1,2-oxazole structure is a fundamental scaffold for the construction of other heterocyclic systems. researchgate.net The inherent reactivity of the ring allows for various transformations, including ring-opening and rearrangement reactions, to yield different heterocyclic cores. This versatility makes isoxazolines attractive starting points in medicinal and materials chemistry, where the exploration of novel heterocyclic scaffolds is crucial for discovering new bioactive compounds and materials with unique properties. tandfonline.comnih.gov

Agrochemical Research and Development

The isoxazoline scaffold is a prominent feature in modern agrochemical research, contributing to the development of potent herbicides, fungicides, and insecticides. researchgate.netresearchgate.net The stability of the ring and the ability to fine-tune the physicochemical properties of its derivatives are key to creating effective and selective crop protection agents.

Herbicidal Applications: Pyroxasulfone Analogs and Structural Optimization

The 4,5-dihydro-1,2-oxazole ring is the core component of the highly effective pre-emergence herbicide, Pyroxasulfone. nih.gov Pyroxasulfone belongs to the class of 3-{[(hetero)aryl]methanesulfonyl}-4,5-dihydro-1,2-oxazoles and is known for its excellent control of grass and broadleaf weeds in crops like corn and soybeans. nih.govgoogle.com The development of Pyroxasulfone involved extensive structural optimization of the 4,5-dihydro-1,2-oxazole moiety to enhance herbicidal activity and improve stability. nih.govresearchgate.net Researchers replaced the less stable thiocarbamate sulfoxide structure found in older herbicides with the isoxazoline ring to prevent rapid decomposition in soil. nih.govnih.gov This strategic modification led to a more potent and stable herbicide.

The research leading to Pyroxasulfone provides a clear example of structural optimization. Various substituents on the isoxazoline ring and the aryl group were systematically investigated to maximize efficacy. This process highlights how derivatives, conceptually similar to this compound, serve as templates for developing new herbicidal agents.

Fungicidal and Insecticidal Potential of Isoxazole Derivatives

Beyond herbicides, the isoxazole and isoxazoline skeletons are integral to the discovery of new fungicides and insecticides. researchgate.netnih.gov A number of derivatives have been synthesized and tested, showing broad-spectrum fungicidal activity against various plant pathogens. acs.orgnih.gov For example, certain isoxazoline derivatives have shown high efficacy against fungi like Sclerotinia sclerotiorum and Rhizoctonia solani. nih.gov

In the realm of insecticides, isoxazolines represent a significant class of compounds that target the γ-aminobutyric acid (GABA) gated chloride channels in insects. researchgate.net This mode of action is distinct from many older insecticides, making them valuable tools for managing resistance. researchgate.net The systematic modification of the phenyl ring at the 3-position of the isoxazoline core, similar to the 4-bromophenyl group in the subject compound, has been a key strategy in developing potent insecticidal candidates. acs.orgresearchgate.net

Optimization of Physicochemical Properties for Agricultural Efficacy

For an agrochemical to be effective, its physicochemical properties must be carefully optimized for stability, solubility, soil mobility, and bioavailability. The development of Pyroxasulfone specifically aimed to create a more potent compound with improved physicochemical properties for use as a pre-emergence herbicide in upland (non-flooded) conditions. nih.govnih.gov The isoxazoline ring contributes to the metabolic stability of these molecules. mdpi.com Properties such as molecular weight, lipophilicity (LogP), and the number of hydrogen bond donors and acceptors are critical parameters that are fine-tuned through structural modifications to ensure the compound reaches its target site and persists long enough to be effective. mdpi.com The substitution pattern on both the phenyl ring and the isoxazoline ring plays a crucial role in determining these properties, guiding the design of next-generation agrochemicals.

Challenges, Gaps, and Future Research Directions in 3 4 Bromophenyl 4,5 Dihydro 1,2 Oxazole Chemistry

Development of More Efficient and Sustainable Synthetic Methodologies

A primary challenge in the chemistry of 3-(4-bromophenyl)-4,5-dihydro-1,2-oxazole lies in the refinement of its synthesis to be more environmentally benign and efficient. Traditional synthetic methods often involve multiple steps, harsh reaction conditions, and the use of hazardous reagents, which are not ideal for large-scale production or environmentally conscious applications.

Drawing inspiration from advances in the synthesis of related heterocycles like oxadiazoles, the principles of green chemistry offer a promising path forward. nih.gov These approaches aim to minimize or eliminate the use and generation of hazardous substances by employing safer solvents, energy-efficient reaction conditions, and recyclable catalysts. nih.govijpsonline.com For instance, the use of microwave irradiation and ultrasonication has been shown to accelerate reaction times, improve yields, and reduce energy consumption in the synthesis of various oxazole and oxadiazole derivatives. nih.govijpsonline.commdpi.com The application of these energy-efficient technologies could significantly enhance the synthesis of this compound.

Furthermore, the development of novel catalytic systems is a cornerstone of green synthesis. Heterogeneous catalysts, for example, offer advantages such as easy separation from the reaction mixture and potential for reuse, aligning with the principles of sustainable chemistry. mdpi.com Research into catalysis for the synthesis of 1,2,4-oxadiazoles, often involving the heterocyclization of amidoximes, provides a valuable framework. nih.gov Adapting these catalytic strategies to the 1,3-dipolar cycloaddition reactions typically used to form the 4,5-dihydro-1,2-oxazole ring could lead to more sustainable and atom-economical synthetic routes.

Table 1: Green Chemistry Approaches in Heterocycle Synthesis

| Green Approach | Description | Potential Advantages for this compound Synthesis | References |

|---|---|---|---|

| Microwave Irradiation | Utilizes microwave energy to heat reactions rapidly and uniformly. | Reduced reaction times, increased product yields, enhanced reaction rates. | nih.govijpsonline.com |

| Ultrasonication | Employs high-frequency sound waves to induce cavitation, promoting chemical reactivity. | Shorter reaction times, mild reaction conditions, improved yields. | ijpsonline.commdpi.com |

| Green Solvents | Use of environmentally benign solvents like water, ethanol, or ionic liquids. | Reduced toxicity and environmental pollution, improved safety. | ijpsonline.commdpi.com |

| Reusable Catalysts | Development and use of catalysts (e.g., heterogeneous, nano-catalysts) that can be recovered and reused. | Reduced waste, lower cost, simplified product purification. | mdpi.com |

To improve process efficiency and reduce waste, there is a growing emphasis on developing one-pot and multicomponent reactions (MCRs). nih.gov These strategies involve combining multiple reaction steps into a single synthetic operation without isolating intermediates, thereby saving time, reagents, and solvents. organic-chemistry.org MCRs are particularly powerful as they allow for the rapid construction of complex molecules from simple starting materials in a single step, enhancing molecular diversity. nih.govacs.org

For the synthesis of this compound, a one-pot approach could involve the in situ generation of the necessary nitrile oxide from an aldoxime, followed immediately by its [3+2] cycloaddition with an alkene. This would streamline the process and avoid the handling of potentially unstable intermediates. The development of novel MCRs that incorporate the 4-bromophenyl moiety, an alkene, and a source of the "N-O" fragment could provide direct access to a wide range of functionalized dihydro-1,2-oxazole derivatives with high efficiency. acs.org

Exploration of Novel Chemical Transformations and Derivatizations

Beyond improving its synthesis, a significant area for future research is the chemical modification of the this compound scaffold. The ability to selectively functionalize both the heterocyclic ring and the aromatic moiety is key to creating diverse molecular libraries for various applications.

The 4,5-dihydro-1,2-oxazole (or isoxazoline) ring offers several positions for potential functionalization. However, achieving high selectivity can be challenging. Future research should focus on developing methodologies for the regioselective and stereoselective introduction of substituents at the C4 and C5 positions. This could involve leveraging the existing stereocenters to direct the introduction of new functional groups or developing novel catalytic systems that can control the stereochemical outcome of reactions on the ring. The development of methods for the reductive ring-opening of the N-O bond could also provide access to valuable γ-hydroxy ketone or amino alcohol intermediates, further expanding the synthetic utility of the scaffold.

The bromine atom on the phenyl ring at the C3 position is a versatile synthetic handle for a wide array of chemical transformations, most notably palladium-catalyzed cross-coupling reactions. researchgate.net Advanced methods such as the Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig amination reactions allow for the introduction of a vast range of substituents, including aryl, heteroaryl, alkyl, alkynyl, and amino groups. tandfonline.commdpi.comnih.gov

A key research direction is the application of more recently developed cross-coupling technologies to this scaffold. This includes photoredox catalysis and nickel-catalyzed reductive couplings, which can often achieve transformations that are challenging for traditional palladium-based systems, such as the coupling of sp³-hybridized carbon centers. nih.govnih.gov The systematic application of these methods would enable the creation of a large and diverse library of 3-aryl-4,5-dihydro-1,2-oxazole derivatives, which is essential for structure-activity relationship studies in drug discovery and materials science.

Table 2: Advanced Cross-Coupling Methods for Derivatization

| Reaction Type | Reagents/Catalyst | Group Introduced | Potential Application | References |

|---|---|---|---|---|

| Suzuki-Miyaura Coupling | Aryl/heteroaryl boronic acids, Pd catalyst | Aryl, Heteroaryl | Synthesis of biaryl and heterobiaryl compounds. | tandfonline.commdpi.com |

| Heck Coupling | Alkenes, Pd catalyst | Alkenyl | Introduction of vinyl groups. | organic-chemistry.org |

| Sonogashira Coupling | Terminal alkynes, Pd/Cu catalyst | Alkynyl | Synthesis of arylalkynes. | organic-chemistry.org |

| Buchwald-Hartwig Amination | Amines, Pd catalyst | Amino (primary, secondary) | Formation of C-N bonds. | organic-chemistry.org |

| Nickel/Photoredox Coupling | Alkyl halides/carboxylic acids, Ni/photocatalyst | Alkyl (primary, secondary, tertiary) | Introduction of saturated alkyl fragments. | nih.gov |

Advanced Computational Modeling for Predictive Design

Computational chemistry provides powerful tools for understanding and predicting the properties and reactivity of molecules, thereby guiding experimental research. nih.gov For this compound, advanced computational modeling can play a crucial role in the predictive design of new derivatives with desired electronic, optical, or biological properties.

Methods such as Density Functional Theory (DFT) can be used to calculate optimized molecular geometries, vibrational frequencies, and electronic properties like HOMO-LUMO energy gaps. researchgate.net This information is valuable for predicting the reactivity of the molecule and for understanding its behavior in different chemical environments. Furthermore, Quantitative Structure-Activity Relationship (QSAR) modeling can be employed to build predictive models that correlate structural features of a series of derivatives with their observed biological activity. nih.gov These models can then be used to virtually screen new, un-synthesized compounds and prioritize the most promising candidates for synthesis and testing, saving significant time and resources. Molecular docking simulations can also be used to predict how these molecules might interact with biological targets, providing insights into their potential mechanism of action. nih.gov The integration of these computational approaches into the research workflow will accelerate the discovery and development of novel applications for this versatile heterocyclic scaffold.

Machine Learning and Artificial Intelligence in Reaction Prediction and Property Estimation

A significant frontier in the study of this compound lies in the application of machine learning (ML) and artificial intelligence (AI). Currently, the synthesis and property prediction for many heterocyclic compounds rely on time-consuming trial-and-error experimentation. ML models, however, can navigate complex, high-dimensional chemical spaces to predict reaction outcomes with greater accuracy. princeton.edu

The application of ML to predict the performance of a given reaction is still a developing area in synthetic chemistry. princeton.edu For this compound, future research could focus on developing algorithms trained on datasets of similar reactions. These models could predict optimal reaction conditions (e.g., catalyst, solvent, temperature) to maximize yield and minimize byproducts. For instance, in palladium-catalyzed cross-coupling reactions, which are common in the synthesis of related compounds, ML has been used to predict reaction performance by analyzing various descriptors of the reactants and additives. princeton.edu A random forest algorithm, for example, has shown significantly better predictive power than standard linear regression analysis in such contexts. princeton.edu

Furthermore, AI can be instrumental in estimating the physicochemical and material properties of novel derivatives. By creating quantitative structure-activity relationship (QSAR) and quantitative structure-property relationship (QSPR) models, researchers can screen virtual libraries of this compound analogs for desired characteristics before committing to their synthesis. This data-driven approach accelerates the discovery of molecules with specific electronic, optical, or thermal properties. github.commdpi.comnih.gov

Table 1: Potential Machine Learning Applications in this compound Research

| Application Area | Machine Learning Model | Input Data Descriptors | Predicted Outcome |

|---|---|---|---|

| Reaction Optimization | Random Forest, Gradient Boosting | Reactant structures, catalyst type, solvent properties, temperature, reaction time | Reaction yield, byproduct formation |

| Property Prediction | Neural Networks, Support Vector Machines | Molecular structure (SMILES), quantum chemical descriptors, topological indices | Solubility, melting point, fluorescence spectra, thermal stability |

| Virtual Screening | K-Nearest Neighbors, Ensemble Docking | 3D molecular structure, protein target structure | Binding affinity, potential for specific material applications |

Dynamic Simulations of Reactivity and Intermolecular Interactions

While static quantum chemical calculations provide valuable insights, dynamic simulations are crucial for a deeper understanding of the reactivity and intermolecular behavior of this compound. Methods like Density Functional Theory (DFT) can be used to optimize the molecular geometry and analyze vibrational spectra. researchgate.net However, molecular dynamics (MD) simulations can model the compound's behavior over time, providing a more realistic picture of its interactions in different environments.

Simulations can also predict reaction mechanisms and transition states, offering insights that are difficult to obtain experimentally. For example, understanding the potential for the isoxazoline (B3343090) ring to undergo side reactions, such as oxidative addition at the N-O bond in the presence of a palladium catalyst, can be explored through simulation. princeton.edu This knowledge is vital for refining synthetic protocols and preventing the formation of unwanted impurities.

Table 2: Key Intermolecular Interactions for Simulation Studies

| Interaction Type | Atoms/Groups Involved | Significance in this compound | Simulation Method |

|---|---|---|---|

| Halogen Bonding | C-Br···O, C-Br···N | Influences crystal packing and solid-state architecture | Molecular Dynamics (MD), Quantum Theory of Atoms in Molecules (QTAIM) |

| Hydrogen Bonding | C-H···O, C-H···N | Contributes to supramolecular assembly and stability | MD, Density Functional Theory (DFT) |

| π-π Stacking | Bromophenyl ring interactions | Affects electronic properties and material applications | MD, DFT |

Expanding Non-Pharmacological Applications

While many heterocyclic compounds are explored for their biological activity, a significant gap exists in the investigation of this compound for non-pharmacological purposes. Future research should aim to bridge this gap by exploring its potential in material science and sustainable chemistry.

Targeted Material Science Applications

The unique structure of this compound, featuring a bromophenyl group and a heteroatomic ring, suggests potential for novel material science applications. The presence of the heavy bromine atom and the conjugated system could impart interesting photophysical properties. For instance, related heterocyclic compounds containing bromophenyl groups have been investigated for their fluorescent properties and thermal stability, which are key characteristics for applications in organic electronics. researchgate.net

Future studies could focus on characterizing the luminescence of this compound and its derivatives. By modifying substituents on the phenyl ring or the isoxazoline core, it may be possible to tune the emission wavelength, quantum yield, and lifetime, making these compounds candidates for use as emitters in Organic Light-Emitting Diodes (OLEDs) or as fluorescent probes in chemical sensing applications. The compound's thermal stability would also be a critical parameter to assess for its suitability in electronic devices. researchgate.net

Table 3: Potential Material Science Applications and Key Properties

| Potential Application | Key Property to Investigate | Rationale |

|---|---|---|

| Organic Light-Emitting Diodes (OLEDs) | Electroluminescence, Quantum Yield, Color Purity | The π-conjugated system and heavy atom may lead to efficient phosphorescence or fluorescence. |

| Chemical Sensors | Fluorescence Quenching/Enhancement | The heterocyclic ring can act as a binding site, leading to changes in fluorescence upon interaction with specific analytes. |